3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate
CAS No.:
Cat. No.: VC14808704
Molecular Formula: C22H16FNO5
Molecular Weight: 393.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H16FNO5 |
|---|---|
| Molecular Weight | 393.4 g/mol |
| IUPAC Name | [3-(4-fluorophenyl)-1,2-benzoxazol-6-yl] 3,4-dimethoxybenzoate |
| Standard InChI | InChI=1S/C22H16FNO5/c1-26-18-10-5-14(11-20(18)27-2)22(25)28-16-8-9-17-19(12-16)29-24-21(17)13-3-6-15(23)7-4-13/h3-12H,1-2H3 |
| Standard InChI Key | QRHVPVBFEDHULM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=NO3)C4=CC=C(C=C4)F)OC |
Introduction
3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate is a synthetic organic compound belonging to the benzoxazole derivatives class. It is characterized by its molecular formula and a molecular weight of 423.4 g/mol. This compound is classified under the CAS number 1144433-33-9, indicating its unique chemical identity.
Synthesis and Chemical Reactions
The synthesis of 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate typically involves several key steps, including the formation of the benzoxazole ring. This process often requires multi-step organic reactions. The compound can undergo various chemical reactions typical of benzoxazole derivatives, such as nucleophilic substitution and condensation reactions.
Biological Activities and Potential Applications
Benzoxazole derivatives, including 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate, have been extensively studied for their roles in pharmaceuticals and agrochemicals. They exhibit biological activity by acting as scaffolds that can modulate various biochemical pathways. Compounds with similar structures have shown anti-inflammatory and anticancer properties by inhibiting specific signaling pathways or enzyme activities.
Comparison with Similar Compounds
Other benzoxazole derivatives, such as 2-{[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl]oxy}acetamide, have different molecular formulas and weights. For example, 2-{[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl]oxy}acetamide has a molecular formula of and a molecular weight of 286.26 g/mol .
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate | 423.4 | |
| 2-{[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl]oxy}acetamide | 286.26 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume